Bis(trimethylsilyl)sulfur diimide
Overview
Description
Bis(trimethylsilyl)sulfur diimide is an organosulfur compound with the chemical formula C₆H₁₈N₂SSi₂. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is primarily used as a reagent in the synthesis of sulfur nitrides .
Safety and Hazards
Mechanism of Action
Target of Action
Bis(trimethylsilyl)sulfur diimide (BTSD) is an organosulfur compound . It is a diaza analogue of sulfur dioxide, i.e., a sulfur diimide . The primary targets of BTSD are sulfur nitrides .
Mode of Action
BTSD interacts with its targets (sulfur nitrides) through a synthesis process . It serves as a reagent in the synthesis of sulfur nitrides . The interaction results in the formation of new compounds, for example, it is a precursor to C2(N2S)2 .
Biochemical Pathways
It is known that btsd plays a crucial role in the synthesis of sulfur nitrides . This suggests that it may influence pathways involving sulfur nitrides.
Pharmacokinetics
It is known that btsd is a colorless liquid with a density of 0.877 g/cm3 . Its boiling point is 59-61 °C . These properties may influence its bioavailability.
Result of Action
The primary result of BTSD’s action is the synthesis of sulfur nitrides . For example, it acts as a precursor to C2(N2S)2 . This suggests that BTSD can facilitate the formation of new compounds through its interaction with sulfur nitrides.
Preparation Methods
Bis(trimethylsilyl)sulfur diimide is typically prepared by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :
SOCl2+2NaN(SiMe3)2→S(NSiMe3)2+2NaCl+O(SiMe3)2
This method involves the use of thionyl chloride and sodium bis(trimethylsilyl)amide under controlled conditions to yield this compound along with sodium chloride and trimethylsilyl oxide as by-products.
Chemical Reactions Analysis
Bis(trimethylsilyl)sulfur diimide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfur nitrides.
Reduction: It can be reduced under specific conditions to yield different sulfur-containing compounds.
Substitution: It can participate in substitution reactions with various organic compounds.
Common reagents used in these reactions include thionyl chloride, sodium bis(trimethylsilyl)amide, and other organosilicon compounds. The major products formed from these reactions are sulfur nitrides and other sulfur-containing compounds .
Scientific Research Applications
Bis(trimethylsilyl)sulfur diimide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of sulfur nitrides and other sulfur-containing compounds.
Biology: It is used in the study of sulfur metabolism and related biochemical pathways.
Medicine: It is explored for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Bis(trimethylsilyl)sulfur diimide can be compared with other similar compounds, such as:
Sulfur diimide: A simpler analogue with the formula S(NR)₂, where R is an organic group.
N,N’-Bis(methoxycarbonyl)sulfur diimide: A derivative obtained from methyl carbamate.
Di-tert-butyl sulfur diimide: A stable derivative prepared by the reaction of tert-butylamine with sulfur dichloride.
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its strong electron affinity and oxidation properties, making it a valuable reagent in various chemical syntheses .
Properties
IUPAC Name |
trimethyl-[(trimethylsilylimino-λ4-sulfanylidene)amino]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N2SSi2/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAGRRHKURYWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=S=N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2SSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319982 | |
Record name | Bis(trimethylsilyl)sulfur diimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18156-25-7 | |
Record name | NSC353177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(trimethylsilyl)sulfur diimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl)sulfur diimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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